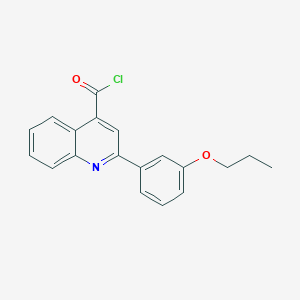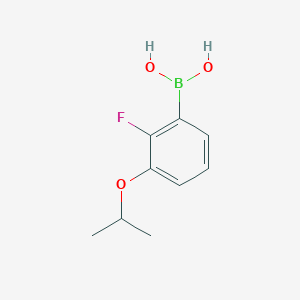
Acide 2-fluoro-3-isopropoxyphénylboronique
Vue d'ensemble
Description
2-Fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula CHBFO. It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .
Synthesis Analysis
The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isopropoxyphenylboronic acid is characterized by the presence of boron, fluorine, oxygen, and carbon atoms. The compound has a relatively stable structure, which contributes to its wide range of applications .Chemical Reactions Analysis
2-Fluoro-3-isopropoxyphenylboronic acid is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . It can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis
2-Fluoro-3-isopropoxyphenylboronic acid has a density of 1.2±0.1 g/cm³, a boiling point of 338.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 158.7±30.7 °C .Applications De Recherche Scientifique
Médecine : développement et imagerie de médicaments
Acide 2-fluoro-3-isopropoxyphénylboronique : joue un rôle important en chimie médicinale, en particulier dans le développement de nouveaux médicaments. L’atome de fluor dans le composé contribue à la création de médicaments qui abaissent le cholestérol, soulagent l’asthme et traitent les troubles anxieux . De plus, il est utilisé pour améliorer les propriétés chimiques des médicaments et des agents d’imagerie, les atomes de fluor étant essentiels pour l’imagerie TEP dans la détection précoce des maladies .
Science des matériaux : matériaux chimiques fonctionnels
En science des matériaux, ce composé est utilisé pour créer des matériaux chimiques fonctionnels à base d’acide phénylboronique. Ces matériaux jouent un rôle essentiel dans l’imagerie de fluorescence et la thérapie tumorale, améliorant la spécificité et la sensibilité du diagnostic et du traitement du cancer .
Science de l’environnement : analyse des PFAS
This compound : est lié aux substances perfluoroalkylées et polyfluoroalkylées (PFAS), qui sont des contaminants environnementaux. La recherche sur les PFAS, y compris des composés comme celui-ci, est essentielle pour comprendre leur impact environnemental à long terme, y compris la bioaccumulation et la migration vers les sédiments marins .
Chimie analytique : spectroscopie et chromatographie
Ce composé est précieux en chimie analytique pour son rôle dans la spectroscopie et la chromatographie. Il aide à l’identification et à la quantification de diverses substances, offrant un aperçu de leurs propriétés chimiques et de leurs comportements .
Agriculture : protection des cultures et science des sols
En agriculture, l’this compound peut être utilisé pour la synthèse de composés qui protègent les cultures des ravageurs et des maladies. Il contribue également à la science des sols en aidant à comprendre la chimie des sols et la disponibilité des nutriments .
Biochimie : inhibition enzymatique et interaction protéique
Enfin, en biochimie, ce composé est impliqué dans l’inhibition enzymatique et les études d’interaction protéique. Il aide à comprendre les voies biologiques et le développement d’inhibiteurs qui peuvent réguler l’activité enzymatique .
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-3-isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2-Fluoro-3-isopropoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Fluoro-3-isopropoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that its bioavailability is likely influenced by the reaction conditions, including the presence of a palladium catalyst .
Result of Action
The result of the action of 2-Fluoro-3-isopropoxyphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoro-3-isopropoxyphenylboronic acid is influenced by several environmental factors. These include the presence of a palladium catalyst, the reaction conditions, and the stability of the organoboron reagent . The compound is generally environmentally benign .
Orientations Futures
The future directions for 2-Fluoro-3-isopropoxyphenylboronic acid are largely dependent on the development of new synthesis methods and applications. For instance, the development of more efficient and environmentally friendly methods for Suzuki–Miyaura coupling could increase the demand for this compound .
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating important biochemical processes. For instance, 2-Fluoro-3-isopropoxyphenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the transmetalation of the boronic acid with an organohalide, leading to the formation of a new carbon-carbon bond . Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can interact with proteases and other enzymes that recognize boronic acid moieties, potentially inhibiting their activity and affecting various biochemical pathways .
Cellular Effects
The effects of 2-Fluoro-3-isopropoxyphenylboronic acid on cellular processes are diverse and depend on the specific context in which it is used. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-isopropoxyphenylboronic acid has been shown to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can impact various cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-3-isopropoxyphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-isopropoxyphenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, 2-Fluoro-3-isopropoxyphenylboronic acid can inhibit the activity of serine proteases by forming a reversible covalent bond with the active site serine residue . This inhibition can lead to downstream effects on various biochemical pathways and cellular processes. Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-isopropoxyphenylboronic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products of 2-Fluoro-3-isopropoxyphenylboronic acid can have different biochemical properties and may affect cellular function in distinct ways . Long-term studies have shown that prolonged exposure to 2-Fluoro-3-isopropoxyphenylboronic acid can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isopropoxyphenylboronic acid in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology . As the dosage increases, the effects become more pronounced and can include both therapeutic and toxic effects . For example, moderate doses of 2-Fluoro-3-isopropoxyphenylboronic acid may inhibit specific enzymes and modulate biochemical pathways, leading to potential therapeutic benefits . At high doses, this compound can cause adverse effects, such as toxicity and disruption of normal cellular processes . It is important to carefully determine the appropriate dosage when using 2-Fluoro-3-isopropoxyphenylboronic acid in animal studies to balance efficacy and safety.
Metabolic Pathways
2-Fluoro-3-isopropoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the fluorine and isopropoxy groups . The resulting metabolites can have different biochemical properties and may participate in distinct metabolic pathways . Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isopropoxyphenylboronic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, 2-Fluoro-3-isopropoxyphenylboronic acid can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of 2-Fluoro-3-isopropoxyphenylboronic acid is crucial for elucidating its biochemical properties and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-isopropoxyphenylboronic acid is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to different subcellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific targeting signals and binding proteins . For example, 2-Fluoro-3-isopropoxyphenylboronic acid may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and metabolism . The subcellular localization of 2-Fluoro-3-isopropoxyphenylboronic acid is important for understanding its biochemical properties and potential effects on cellular function.
Propriétés
IUPAC Name |
(2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPLNUWFRHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674615 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855230-63-6 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






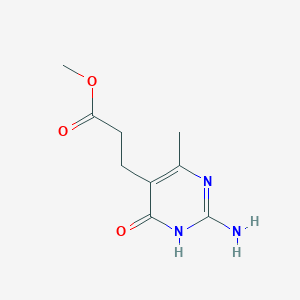


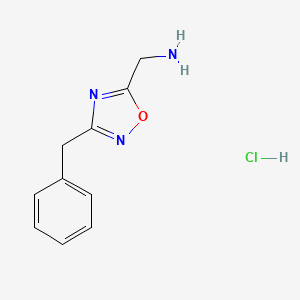
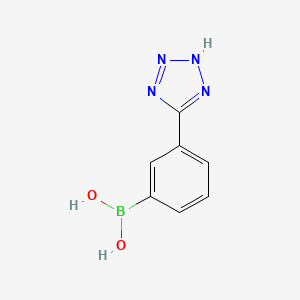

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
